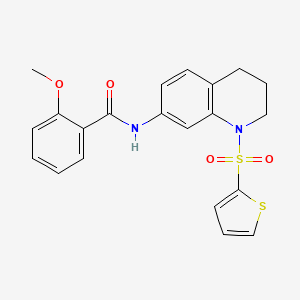
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a member of the tetrahydroquinoline class of compounds, which have been shown to exhibit a wide range of biological activities. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide' involves the synthesis of the tetrahydroquinoline ring system followed by the attachment of the thiophene and benzamide moieties.
Starting Materials
2-methoxyaniline, ethyl acetoacetate, sulfuric acid, sodium nitrite, sodium sulfite, thiophene-2-carboxylic acid, sodium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride, magnesium sulfate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylformamide, 1,2,3,4-tetrahydroquinoline
Reaction
Step 1: Synthesis of 2-methoxy-1-nitrobenzene by nitration of 2-methoxyaniline with a mixture of sulfuric acid and nitric acid., Step 2: Reduction of 2-methoxy-1-nitrobenzene to 2-methoxyaniline using sodium sulfite and sodium nitrite., Step 3: Synthesis of ethyl 2-methoxy-3-oxobutanoate by condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium hydroxide., Step 4: Synthesis of 1,2,3,4-tetrahydroquinoline by cyclization of ethyl 2-methoxy-3-oxobutanoate with 1,2,3,4-tetrahydroquinoline in the presence of sodium hydroxide., Step 5: Synthesis of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde by reaction of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline-7-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide., Step 6: Synthesis of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by reaction of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 2-methoxyaniline in the presence of benzoyl chloride, sodium bicarbonate, and N,N-dimethylformamide.
作用机制
The mechanism of action of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme, phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. Additionally, this molecule has been shown to inhibit the activity of the protein, nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
生化和生理效应
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. Additionally, this molecule has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments include its wide range of biological activities and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One potential direction is to further explore its potential applications in cancer treatment, as this molecule has been shown to inhibit the growth of cancer cells. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
科学研究应用
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. This molecule has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-19-8-3-2-7-17(19)21(24)22-16-11-10-15-6-4-12-23(18(15)14-16)29(25,26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVFHIKXRKVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

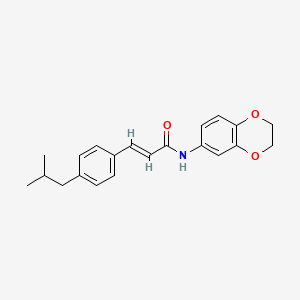
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
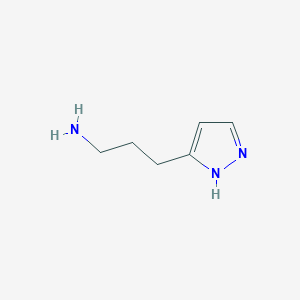
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
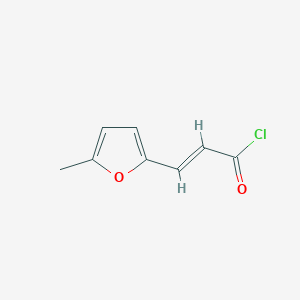
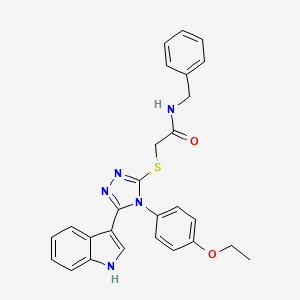
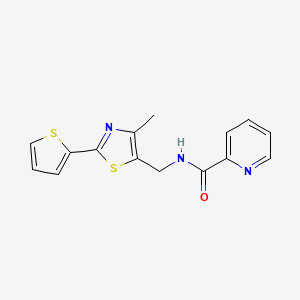
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
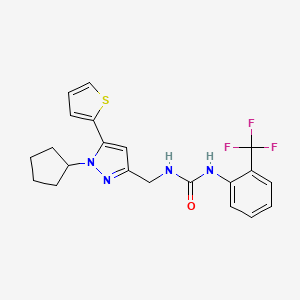
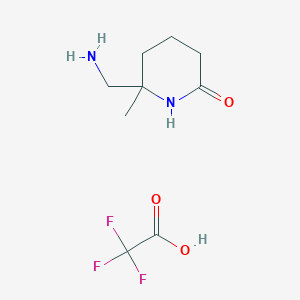
![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)